
Perhydroacenaphthene
Übersicht
Beschreibung
Perhydroacenaphthene, also known as dodecahydroacenaphthylene, is a chemical compound used in the synthesis of Alkyladamantanes . This process involves passing the latter over an alumina catalyst in a flow-type plant with a metal reactor, which has applications in the field of nanotechnology .
Synthesis Analysis
The synthesis of this compound involves several steps :
- Industrial acenaphthylene is added to 95% ethanol, heated, refluxed, and dissolved. It is then cooled, crystallized, and centrifuged to obtain refined acenaphthene .
- The refined acenaphthene and a catalyst (Raney Ni) are added into a high-pressure kettle .
- The gas in the kettle is replaced with hydrogen, and the pressure in the kettle is increased to 0.8 MPa .
- The mixture is heated to about 180°C, and a reaction is started for 5 hours .
- Hydrogen is continuously supplemented during the reaction, causing the pressure in the kettle to rise slowly .
- After the reaction is finished, the mixture is cooled, the catalyst is filtered out, and this compound is obtained .
Molecular Structure Analysis
The molecular structure of this compound is derived from the InChI character string . The molecular formula is C12H20 .
Chemical Reactions Analysis
This compound is produced through the hydrogenation of acenaphthene . This process involves hydrogenation at 200 to 300°C in the presence of a nickel catalyst on a kieselguhr carrier .
Physical And Chemical Properties Analysis
This compound is a yellowish-brown liquid . It has a melting point of 36°C, a boiling point of 235°C, and a density of 1.029 g/cm3 . Its refractive index is 1.577 (589.3 nm 20°C) .
Wissenschaftliche Forschungsanwendungen
Structural and Electronic Characteristics Study :
- Subheading: Geometric Structure and Electronic Characteristics of Perhydroacenaphthene
- Content: this compound's geometric and electronic characteristics were calculated using the Becke-Lee-Yang-Parr hybrid method. The study provided insights into its structure, energy, and vibrational frequencies, contributing to a deeper understanding of its properties (Borisov & Saginaev, 2014).
Synthesis Applications :
- Subheading: Synthesis of Derivatives from this compound
- Content: this compound was used as a precursor in synthesizing 1,3-Dimethyladamantane. This demonstrates its role as a starting material in the synthesis of complex organic compounds, which is vital in chemical research and industrial applications (Li-chun, 2006).
Antimycobacterial Activity :
- Subheading: Antimycobacterial Properties of this compound Derivatives
- Content: A novel this compound-type diterpene alkaloid, Ileabethoxazole, showed significant inhibition of Mycobacterium tuberculosis. This finding highlights the potential of this compound derivatives in developing new antimicrobial agents (Rodríguez et al., 2006).
Enzyme-Based Nanoscale Composites :
- Subheading: Role in Enzyme-Based Nanoscale Composites for Decontamination
- Content: this compound derivatives were involved in the development of active and stable composites for sanitation and disinfection, demonstrating its utility in creating materials with high antimicrobial efficacy (Dinu et al., 2010).
Advanced Oxidation Processes :
- Subheading: Advanced Oxidation for Contaminant Degradation
- Content: Peracetic acid, a derivative of this compound, was used in advanced oxidation processes for the degradation of contaminants like acetaminophen, demonstrating its effectiveness in environmental and wastewater treatment applications (Ghanbari et al., 2021).
Water Treatment and Disinfection :
- Subheading: Utilization in Water Treatment and Disinfection
- Content: Peracetic acid, derived from this compound, has been effectively used as a disinfectant in wastewater treatment. It is noted for its broad antimicrobial properties and the absence of harmful by-products, making it a promising alternative to traditional disinfectants (Kitis, 2004).
Safety and Hazards
Wirkmechanismus
Target of Action
Perhydroacenaphthene, also known as Dodecahydroacenaphthylene, is a complex organic compound that primarily targets industrial aluminum oxide catalysts . The compound interacts with these catalysts, particularly in the presence of a nickel-chromium catalyst, to undergo exhaustive hydrogenation .
Mode of Action
The interaction of this compound with its targets results in significant changes. Specifically, under certain conditions (200°C and a pressure of 100 atm), this compound is exhaustively hydrogenated to give isomer mixtures of the corresponding perhydroaromatic hydrocarbons . This process is facilitated by the presence of a nickel-chromium catalyst .
Biochemical Pathways
The hydrogenation of this compound affects several biochemical pathways. The process leads to the formation of isomer mixtures of perhydroaromatic hydrocarbons . These isomers have been studied using the Becke-Lee-Yang-Parr (B3LYP) hybrid method for the energy functional of the electron density with the 6–31G* basis set . The equilibrium constants determined for the isomerization of this compound into products are consistent with experimental data .
Pharmacokinetics
The compound’s molecular weight is 1642872 , which may influence its bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are complex and involve non-linear, cross-interrelated, and dynamic processes . The structure of this compound and its conversion products have been studied, revealing geometric and electronic characteristics of the compounds . The formation of these compounds results in transformation energies, transformation entropies, and normal vibration frequencies .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the hydrogenation process occurs efficiently at 200°C and a pressure of 100 atm . Additionally, the compound’s interaction with its target, the industrial aluminum oxide catalyst, is crucial for its action
Biochemische Analyse
Biochemical Properties
It is known that Perhydroacenaphthene is used in the synthesis of Alkyladamantanes This suggests that it may interact with certain enzymes and proteins during this process
Cellular Effects
Given its role in chemical synthesis, it may influence cellular processes related to the production of Alkyladamantanes
Molecular Mechanism
It is known to be involved in the synthesis of Alkyladamantanes , suggesting that it may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression during this process
Metabolic Pathways
It is known to be involved in the synthesis of Alkyladamantanes
Eigenschaften
IUPAC Name |
1,2,3,3a,4,5,5a,6,7,8,8a,8b-dodecahydroacenaphthylene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h9-12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDZWLDRELLWNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCCC3C2C(C1)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883801 | |
| Record name | Acenaphthylene, dodecahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2146-36-3 | |
| Record name | Dodecahydroacenaphthylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2146-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acenaphthylene, dodecahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002146363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acenaphthylene, dodecahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acenaphthylene, dodecahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perhydroacenaphthene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.739 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
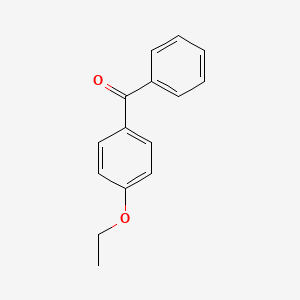



![Magnesium, chloro[(2-methylphenyl)methyl]-](/img/structure/B1583610.png)

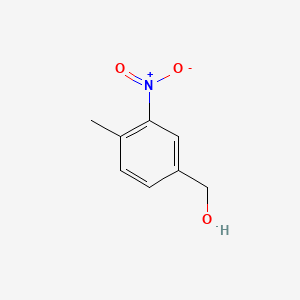
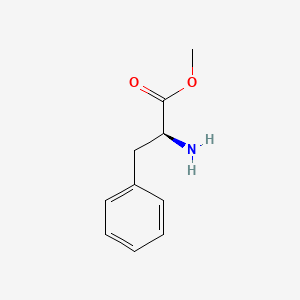
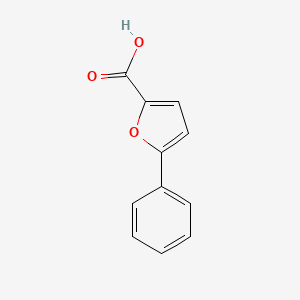
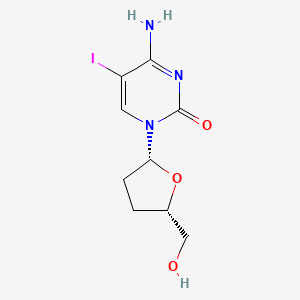
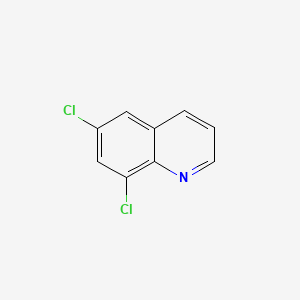

![4-Chloro-3h-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B1583625.png)

